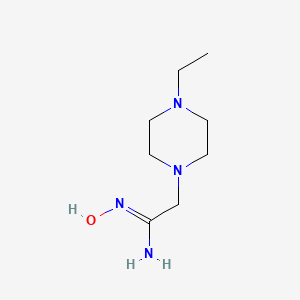

2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide

Description

2-(4-Ethylpiperazin-1-yl)-N'-hydroxyethanimidamide is a synthetic organic compound characterized by a hydroxyethanimidamide group linked to a 4-ethylpiperazine moiety. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is substituted with an ethyl group at the 4-position, which may enhance lipophilicity and modulate receptor binding.

Properties

Molecular Formula |

C8H18N4O |

|---|---|

Molecular Weight |

186.26 g/mol |

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H18N4O/c1-2-11-3-5-12(6-4-11)7-8(9)10-13/h13H,2-7H2,1H3,(H2,9,10) |

InChI Key |

SHMCTNCANOVUMI-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1CCN(CC1)C/C(=N/O)/N |

Canonical SMILES |

CCN1CCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including 2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

N’-Hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

- Structural Differences : Replaces the ethylpiperazine ring with a 1-propylpiperidine group. Piperidine is a six-membered ring with one nitrogen atom, lacking the second nitrogen found in piperazine.

- The propyl substituent increases hydrophobicity, which may affect membrane permeability .

2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine

- Structural Differences : Substitutes the ethylpiperazine group with a 4-fluorophenyl ring.

- Implications: The fluorophenyl group enhances electron-withdrawing effects, improving stability and binding to aromatic-rich enzyme active sites. This compound shows notable antimicrobial and enzyme-inhibitory activities, attributed to the fluorine atom’s electronegativity and the hydroxyimidamide’s chelation properties .

N’-Hydroxy-4-piperidin-1-ylbutanimidamide

- Structural Differences : Features a longer carbon chain (butanimidamide vs. ethanimidamide) and a piperidine ring instead of piperazine.

- Implications : The extended chain may reduce steric hindrance, improving interaction with deeper binding pockets. Piperidine’s single nitrogen limits hydrogen-bonding diversity compared to piperazine derivatives .

(1Z)-N’-Hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide

- Structural Differences : Incorporates a pyrimidine ring fused to the piperazine group.

- Implications : The pyrimidine moiety enhances π-π stacking with aromatic residues in targets like serotonin receptors. This compound is a potent serotonin reuptake inhibitor, highlighting the impact of aromatic substituents on CNS activity .

2-(Benzyloxy)-N'-hydroxyethanimidamide

- Structural Differences : Replaces the ethylpiperazine with a benzyloxy group.

- However, it may reduce solubility in aqueous environments .

Data Tables: Key Comparisons

Table 1. Structural and Functional Comparison

Table 2. Pharmacokinetic and Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1.8 | ~10 (moderate) | 3 | Piperazine, hydroxyimidamide |

| 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine | 2.1 | ~5 (low) | 2 | Fluorophenyl, hydroxyimidamide |

| (1Z)-N’-Hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide | 1.5 | ~15 (moderate) | 4 | Pyrimidine, hydroxyimidamide |

Research Findings and Implications

- Target Selectivity : The ethylpiperazine group in the target compound may enhance selectivity for aminergic receptors (e.g., dopamine, serotonin) compared to phenyl or pyrimidine analogs .

- Synthetic Feasibility : Synthesis routes for similar compounds (e.g., ) suggest that NaH-mediated coupling or hydrazine reactions could be adapted for scalable production .

- Therapeutic Potential: Piperazine derivatives are frequently explored for antipsychotic and antidepressant activities. The hydroxyimidamide group’s metal-chelating ability could also position this compound as a metalloenzyme inhibitor .

Biological Activity

2-(4-Ethylpiperazin-1-yl)-N'-hydroxyethanimidamide, with the molecular formula C₈H₁₈N₄O and a molecular weight of 186.25 g/mol, is a compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring , a hydroxy group , and an amidine functional group , which contribute to its unique reactivity and potential pharmacological properties. The structural representation can be denoted by its SMILES notation: CCN1CCN(CC1)CC(=NO)N .

The biological activity of this compound is hypothesized to involve:

- Nucleophilic Substitution Reactions : Due to the hydroxy group, facilitating interactions with electrophiles.

- Binding Affinity : Preliminary studies suggest that compounds with similar piperazine structures interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives with piperazine moieties have shown significant antiproliferative effects against various cancer cell lines:

| Compound Name | Cell Line Tested | GI Value at 10 μM |

|---|---|---|

| This compound | HOP-92 (NSCL) | 86.28% |

| Analog A | HCT-116 (Colorectal) | 40.87% |

| Analog B | SK-BR-3 (Breast) | 46.14% |

These results suggest that the compound may inhibit cancer cell growth effectively .

Anti-inflammatory Activity

The compound's structural features may also contribute to anti-inflammatory effects. Similar piperazine derivatives have been shown to reduce inflammation markers in animal models. For example, compounds exhibiting dual-target mechanisms have been effective in reducing oxidative stress associated with inflammation .

Case Study 1: In Vitro Anticancer Evaluation

In a study evaluating various piperazine derivatives, it was found that those containing the ethylpiperazine group exhibited enhanced cytostatic activity against multiple cancer cell lines, including non-small cell lung cancer (NSCLC). The study reported IC50 values indicating effective inhibition at micromolar concentrations.

Case Study 2: Neurotransmitter Interaction Studies

Another study focused on the interaction of piperazine-based compounds with neurotransmitter receptors. The findings suggested that modifications in the piperazine structure could significantly alter binding affinities, potentially leading to new therapeutic agents for neurological disorders .

Pharmacological Profiling

Pharmacological profiling of this compound is essential for understanding its therapeutic potential. Key findings include:

Q & A

Q. What ethical guidelines apply to in vitro and in vivo testing of this compound?

- Methodological Answer : Follow institutional animal care protocols (IACUC) for in vivo studies, including 3R principles (Replacement, Reduction, Refinement). For in vitro work, adhere to NIH guidelines for human cell lines (e.g., informed consent for primary cells). Document all procedures in compliance with FAIR data standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.